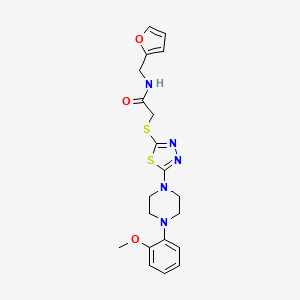

N-(furan-2-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

描述

N-(furan-2-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide features a 1,3,4-thiadiazole core substituted with a 4-(2-methoxyphenyl)piperazinyl group at position 5 and a thioacetamide moiety at position 2. The acetamide nitrogen is further functionalized with a furan-2-ylmethyl group. This structure combines electron-rich (furan, methoxyphenyl) and heterocyclic (piperazine, thiadiazole) components, which may influence its physicochemical properties and biological activity.

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S2/c1-27-17-7-3-2-6-16(17)24-8-10-25(11-9-24)19-22-23-20(30-19)29-14-18(26)21-13-15-5-4-12-28-15/h2-7,12H,8-11,13-14H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSHLIPXEXDUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(furan-2-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a furan moiety, a piperazine ring, and a thiadiazole unit. Its molecular formula is , with a molecular weight of approximately 398.54 g/mol. The structural components are crucial for its biological interactions.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, derivatives similar to this compound exhibited potent antibacterial activity against various strains of bacteria. In vitro tests revealed minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming conventional antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| N-(furan-2-ylmethyl) derivative | 0.25 - 4 | Strong antibacterial |

| Ciprofloxacin | 2 - 16 | Reference antibiotic |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For example, derivatives containing similar structural motifs demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The IC50 values ranged significantly depending on the structural modifications made to the thiadiazole and piperazine components .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10 | Moderate cytotoxicity |

| CaCo-2 | 15 | Moderate cytotoxicity |

| MCF7 (breast cancer) | 12 | Significant cytotoxicity |

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Recent research has highlighted the efficacy of this compound in preclinical models:

- Study on Anticancer Effects : A study published in PMC demonstrated that modifications to the thiadiazole ring significantly enhanced anticancer activity against multiple cell lines . The study emphasized structure-activity relationships (SAR), indicating that specific substitutions could lead to improved potency.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties where the compound was tested against resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

科学研究应用

Antimicrobial Activity

The 1,3,4-thiadiazole moiety is well-known for its diverse biological activities, particularly antimicrobial properties. Compounds containing this scaffold have been evaluated for their effectiveness against various bacterial strains and fungi.

- Mechanism of Action : Thiadiazole derivatives often act by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. The presence of the piperazine ring enhances the lipophilicity of the compounds, improving their ability to penetrate bacterial membranes.

-

Case Studies :

- A study demonstrated that derivatives of 1,3,4-thiadiazole displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the thiadiazole ring could enhance activity levels .

- Another investigation revealed that certain thiadiazole compounds exhibited potent antifungal activity against Candida species, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

Research has also focused on the anticancer applications of compounds featuring the thiadiazole and piperazine structures.

- Cell Line Studies : Various derivatives have been tested against cancer cell lines such as A549 (lung cancer), T47D (breast cancer), and others. The results showed that some compounds significantly inhibited cell proliferation and induced apoptosis .

- Notable Findings :

Drug Design and Development

The unique structural features of N-(furan-2-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide make it an attractive candidate for further drug development.

Table: Summary of Biological Activities

| Activity Type | Compound Structure | Target Organisms/Cells | Observations |

|---|---|---|---|

| Antimicrobial | Thiadiazole derivatives | Gram-positive/Gram-negative bacteria | Significant inhibition observed |

| Antifungal | Thiadiazole derivatives | Candida species | Potent antifungal activity |

| Anticancer | Thiadiazole-piperazine hybrids | A549, T47D cancer cell lines | Induced apoptosis and inhibited growth |

相似化合物的比较

Core Thiadiazole Derivatives with Piperazine Substitutions

Compounds sharing the 1,3,4-thiadiazole-piperazine scaffold (Table 1) highlight the impact of aryl substituents on the piperazine ring:

Key Observations :

- Ortho vs. Para Substitution: The target compound’s 2-methoxyphenyl group (ortho) may induce steric hindrance or alter electronic effects compared to para-substituted analogs (e.g., 4d, 4f).

- Methoxy vs. Ethoxy : The methoxy group in the target compound offers lower lipophilicity (ClogP ≈ 1.2) than ethoxy (ClogP ≈ 1.8), which may influence solubility and membrane permeability .

Thiadiazole-Thioacetamide Derivatives with Varied Substituents

Compounds with thioacetamide linkages but divergent substituents (Table 2):

Key Observations :

- Furan vs. Benzothiazole/Benzoxazole : The furan-2-ylmethyl group in the target compound introduces an oxygen heteroatom, enabling hydrogen bonding, whereas benzothiazole/benzoxazole derivatives (e.g., 5q) exhibit higher aromaticity and lipophilicity .

- Thioacetamide vs. Phenoxy Linkage: The thioether linkage in the target compound may enhance metabolic stability compared to ether-linked analogs (e.g., 5k) .

Piperazine-Free Thiadiazole Derivatives

Compounds lacking piperazine but retaining the thiadiazole-thioacetamide core:

Key Observations :

- Piperazine Role : The absence of piperazine in these analogs reduces molecular complexity but may limit interactions with amine-binding receptors (e.g., serotonin or dopamine receptors) .

- Trifluoromethyl Groups : Compound 31 () incorporates a CF3 group, enhancing electron-withdrawing effects and metabolic resistance compared to the target’s methoxyphenyl group .

Structure-Activity Relationships (SARs)

- Piperazine Substitutions : Ortho-methoxy groups (target compound) may improve binding to G-protein-coupled receptors compared to para-substituted analogs .

- Thio Linkage : Critical for maintaining planar geometry and sulfur-mediated hydrophobic interactions .

- Furan vs. Aromatic Rings : The furan’s oxygen enhances solubility but reduces lipophilicity compared to benzothiazoles .

常见问题

Q. What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution at the 5-position of the thiadiazole ring using 4-(2-methoxyphenyl)piperazine.

- Step 3 : Thioether linkage formation between the thiadiazole and furan-methyl acetamide group using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF . Key parameters include temperature control (60–80°C for cyclization) and solvent selection (e.g., DCM for acylation).

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, furan protons at δ 6.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 497.59 for CHNOS) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. How is the compound’s preliminary biological activity screened?

- In vitro assays : Test against bacterial strains (e.g., S. aureus, E. coli) via broth microdilution (MIC values) and anticancer activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Dose-response curves : IC calculations for cytotoxicity to prioritize lead candidates .

Q. What solvent systems are optimal for solubility studies?

- Polar aprotic solvents : DMSO or DMF for stock solutions due to the compound’s low aqueous solubility.

- Buffered solutions : Phosphate-buffered saline (PBS, pH 7.4) with ≤5% DMSO for biological testing to avoid solvent toxicity .

Q. How are reaction intermediates monitored during synthesis?

- TLC : Silica gel plates with UV visualization (R values tracked in ethyl acetate/hexane mixtures).

- In-line FTIR : To detect functional group transformations (e.g., C=O stretching at 1680–1720 cm for acetamide formation) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperazine-thiadiazole coupling step?

- Catalyst screening : Use KI or KCO to enhance nucleophilic substitution efficiency .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 2 hours at 100°C, improving yield by 15–20% .

- DoE (Design of Experiments) : Optimize variables like solvent polarity (DMF vs. THF) and stoichiometry (1.2:1 piperazine:thiadiazole ratio) .

Q. What strategies resolve contradictions in biological activity data across assays?

- Purity reassessment : Use HPLC-MS to rule out impurities (e.g., unreacted starting materials) causing false positives .

- Target-specific assays : Validate activity via enzyme inhibition (e.g., COX-1/2 for anti-inflammatory potential) alongside cytotoxicity screens to distinguish selective effects .

- Replicate studies : Cross-validate in ≥3 independent labs to address variability in cell culture conditions .

Q. How is computational modeling applied to predict SAR (Structure-Activity Relationships)?

- Molecular docking : Use AutoDock Vina to simulate binding to targets like 5-HT receptors (PDB ID: 6WGT). Focus on interactions between the methoxyphenyl group and hydrophobic pockets .

- QSAR models : Correlate substituent electronegativity (Hammett constants) with antimicrobial activity to guide derivatization .

Q. What advanced techniques elucidate the compound’s 3D conformation?

Q. How are metabolic stability and toxicity profiles evaluated preclinically?

- Microsomal assays : Incubate with rat liver microsomes (RLM) to measure t and identify CYP450-mediated metabolites via LC-MS/MS .

- hERG channel inhibition : Patch-clamp assays to assess cardiac toxicity risks, critical for advancing to in vivo studies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。